molecular formula C₂₁H₂₃D₅BrNO B1153227 N-(5-Bromopentyl) UR-144-d5

N-(5-Bromopentyl) UR-144-d5

Cat. No.: B1153227
M. Wt: 395.39
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Bromopentyl) UR-144-d5 (molecular formula: C₂₁D₅H₂₃BrNO; molecular weight: 395.39 g/mol) is a deuterated analog of the synthetic cannabinoid UR-144, modified by the addition of a bromine atom at the terminal carbon of the pentyl side chain and deuterium substitution at five positions . UR-144 itself is a CB2 receptor-preferring agonist, with reported binding affinities of Kᵢ = 1.8 nM for CB2 and Kᵢ = 150 nM for CB1 receptors . The compound is primarily used in forensic and analytical research to standardize detection methods for synthetic cannabinoids .

Properties

Molecular Formula

C₂₁H₂₃D₅BrNO

Molecular Weight

395.39

Synonyms

(1-(5-Bromopentyl)-1H-indol-​3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone-d5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features and Molecular Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Modifications
UR-144 C₂₁H₂₈NO 310.46 Base structure (indole-3-carboxamide)
UR-144-d5 C₂₁D₅H₂₃NO 315.43 Deuterated at five positions
5-Bromo-UR-144 C₂₁H₂₇BrNO 390.36 Bromopentyl side chain
N-(5-Bromopentyl) UR-144-d5 C₂₁D₅H₂₃BrNO 395.39 Bromopentyl + deuteration
XLR11 C₂₁H₂₈N₂O₂ 340.47 Fluoropentyl side chain
JWH-018 C₂₄H₂₃NO 341.45 Naphthoylindole backbone

Key Observations :

  • Deuterated analogs like UR-144-d5 are structurally identical to non-deuterated versions but exhibit distinct mass spectrometry (MS) profiles due to isotopic substitution .

Pharmacological and Receptor Binding Profiles

Table 2: Receptor Affinity Data (if Available)
Compound CB1 Kᵢ (nM) CB2 Kᵢ (nM) Notes
UR-144 150 1.8 Preferential CB2 agonist
XLR11 ~120 ~2.5 Similar CB2 affinity to UR-144
JWH-018 9.0 2.94 High CB1/CB2 dual affinity
UR-144-d5 N/A N/A No direct binding data reported

Key Observations :

  • Brominated analogs like 5-Bromo-UR-144 and UR-144-d5 lack published receptor affinity studies.
  • Deuterium substitution in UR-144-d5 is primarily intended to improve metabolic stability for analytical applications rather than modify receptor interactions .

Metabolic Stability and Detection

Table 3: Metabolic Pathways and Analytical Data
Compound Major Metabolites Retention Time (min) Key MS Fragments
UR-144 UR-144 N-pentanoic acid 8.2 (C18 column) m/z 311, 214
UR-144-d5 Deuterated metabolites (uncharacterized) 8.5 (C18 column) m/z 316 (+5 Da shift)
XLR11 XLR11 N-hydroxypentyl 7.9 (C18 column) m/z 341, 255

Key Observations :

  • UR-144-d5’s deuterium labeling creates a distinct +5 Da mass shift in MS, aiding differentiation from non-deuterated analogs in forensic screenings .
  • Bromopentyl substitution may slow oxidative metabolism compared to non-brominated UR-144, though specific studies are lacking .

Regulatory and Legal Status

  • UR-144 : Listed as a Schedule I controlled substance in multiple jurisdictions due to psychoactive effects .
  • 5-Bromo-UR-144 : Controlled under analog acts (e.g., Alabama State Board of Health, 2014) .
  • UR-144-d5: Not explicitly scheduled but regulated as a research chemical; forensic use requires compliance with controlled substance laws .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(5-Bromopentyl) UR-144-d5 with high purity, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves alkylation of UR-144 precursors with 5-bromopentyl derivatives under anhydrous conditions. Key steps include:

  • Using potassium carbonate as a base in dry acetonitrile at 45°C to promote nucleophilic substitution (alkylation) .
  • Purification via column chromatography (e.g., Zorbax Eclipse Plus C18 columns) to isolate intermediates, monitored by retention time validation .
  • Characterization using 1H^1H-NMR to confirm structural integrity (e.g., peaks at δ 3.57–3.54 ppm for methylene protons adjacent to bromine) .
    • Optimization strategies: Adjust stoichiometry of 1,5-dibromopentane, optimize reaction time/temperature, and employ Boc-protection to stabilize intermediates .

Q. Which analytical techniques are most reliable for characterizing N-(5-Bromopentyl) UR-144-d5, and how should conflicting spectral data be resolved?

  • Methodological Answer :

  • Primary Techniques :
  • HPLC-MS : Use reverse-phase columns (e.g., Zorbax Eclipse Plus C18) with deuterated solvents to distinguish isotopic patterns (d5 labeling) .
  • NMR Spectroscopy : Compare 1H^1H-NMR shifts (e.g., δ 0.77 ppm for methyl groups) with reference spectra to validate deuteration sites .
  • Resolving Discrepancies :
  • Cross-validate using tandem MS/MS fragmentation patterns.
  • Replicate experiments under controlled conditions (e.g., standardized solvent systems) to rule out environmental artifacts .

Advanced Research Questions

Q. How do solubility and logP values of N-(5-Bromopentyl) UR-144-d5 influence its pharmacokinetic profiling in vitro?

  • Methodological Answer :

  • Solubility : The compound is insoluble in water (log10WS = -3.93) but soluble in organic solvents (e.g., DMSO), requiring vehicle optimization for cell-based assays .
  • logP : A calculated logPoct/wat of 2.848 suggests moderate lipophilicity, necessitating membrane permeability assays (e.g., PAMPA) to predict blood-brain barrier penetration .
  • Experimental Design : Use equilibrium solubility assays (shake-flask method) and HPLC-UV quantification under physiological pH (7.4) to simulate in vivo conditions .

Q. What mechanisms explain contradictory binding affinity data for N-(5-Bromopentyl) UR-144-d5 across cannabinoid receptor subtypes (CB1 vs. CB2)?

  • Methodological Answer :

  • Hypothesis Testing :
  • Perform competitive radioligand binding assays with [3H][^3H]-CP55940 to measure IC50 values under standardized buffer conditions (e.g., Tris-HCl, MgCl2) .
  • Use molecular docking simulations to compare steric and electronic interactions with CB1/CB2 binding pockets.
  • Data Reconciliation :
  • Analyze batch-to-batch purity variations (e.g., residual solvents affecting receptor activity) via GC-MS .
  • Apply statistical models (e.g., ANOVA) to assess inter-lab variability in assay protocols .

Q. How can researchers evaluate the metabolic stability of N-(5-Bromopentyl) UR-144-d5 in hepatic microsomes, and what degradation products are anticipated?

  • Methodological Answer :

  • In Vitro Metabolism :
  • Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor at 37°C. Terminate reactions at timed intervals with acetonitrile .
  • Analyze metabolites via UPLC-QTOF-MS, focusing on demethylation or bromine displacement products .
  • Predictive Modeling :
  • Use software (e.g., Meteor Nexus) to simulate Phase I/II metabolic pathways, cross-referenced with fragmentation patterns .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for resolving variability in quantitative structure-activity relationship (QSAR) studies of N-(5-Bromopentyl) UR-144-d5 analogs?

  • Methodological Answer :

  • Data Normalization : Apply Z-score scaling to account for batch effects in IC50 measurements .
  • Multivariate Analysis : Use partial least squares regression (PLS-R) to correlate structural descriptors (e.g., Hammett constants) with receptor binding data .
  • Reproducibility Checks : Share raw NMR/MS spectra in public repositories (e.g., PubChem) and adhere to FAIR data principles .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling N-(5-Bromopentyl) UR-144-d5 due to its brominated alkyl chain?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/oral exposure.
  • Waste Disposal : Quench residual brominated intermediates with sodium thiosulfate before disposal .
  • Ethical Compliance : Disclose synthetic routes in patent applications to prevent misuse (e.g., non-therapeutic cannabinoid analogs) .

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